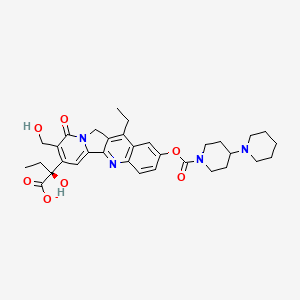

CPT-11 carboxylate form

Description

Properties

Molecular Formula |

C33H39N4O7- |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

InChI |

InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1 |

InChI Key |

DCYPPLWVDXGNOW-XIFFEERXSA-M |

SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Isomeric SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetic Studies

The pharmacokinetic properties of CPT-11 and its metabolites have been extensively studied to understand their behavior in biological systems. A significant aspect of this research involves the simultaneous determination of both the lactone and carboxylate forms in biological fluids.

Key Findings:

- A sensitive high-performance liquid chromatography (HPLC) method was developed to measure CPT-11 and its metabolites in rat plasma. This method allowed for quantifying the carboxylate form alongside other relevant compounds like SN-38, which is the active metabolite of CPT-11. The study revealed that coadministration with thalidomide increased the area under the curve (AUC) for both CPT-11 lactone and carboxylate forms, indicating altered pharmacokinetics due to drug interactions .

- Another study focused on human plasma and saliva, demonstrating a robust HPLC method for quantifying CPT-11 and its metabolites. This method provided insights into the pharmacokinetic parameters essential for optimizing dosing regimens in patients undergoing chemotherapy .

Drug Formulation Innovations

The formulation of CPT-11 has evolved significantly to enhance its therapeutic efficacy while minimizing side effects. The carboxylate form plays a crucial role in these innovations.

Nanoliposomal Formulations:

- Researchers developed a nanoliposomal version of CPT-11 that protects against hydrolysis to the inactive carboxylate form during circulation. This formulation showed improved efficacy in xenograft models of breast and colon cancer compared to free CPT-11, indicating that encapsulation can enhance the drug's therapeutic potential while reducing toxicity .

Therapeutic Efficacy and Case Studies

The therapeutic applications of CPT-11, particularly in its carboxylate form, have been documented through various case studies.

Clinical Applications:

- A notable case involved a patient with liver metastatic colon carcinoma treated with CPT-11. The study analyzed bile and urine samples to identify metabolites using liquid chromatography-mass spectrometry (LC-MS). It was found that multiple metabolites, including SN-38 and its glucuronide forms, were present, providing insights into the metabolic pathways involved in CPT-11 therapy .

Mechanistic Insights:

- Research has shown that the conversion of CPT-11 to SN-38 is mediated by carboxylesterases, which are enzymes that play a critical role in activating this prodrug. Understanding these metabolic pathways helps in predicting patient responses to therapy and tailoring treatment strategies accordingly .

Chemical Reactions Analysis

Conversion of CPT-11 to SN-38

-

CPT-11 undergoes hydrolysis via carboxylesterases to become SN-38 .

-

The lactone form of CPT-11 converts to the carboxylate form in vivo rapidly, with a half-life of 9.5 minutes .

-

The in vitro conversion rate of CPT-11 to SN-38 is greater when CPT-11 is in the lactone form compared to the carboxylate form .

Impact of pH on Lactone-Carboxylate Forms

-

The equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 depends on pH .

-

At a pH higher than 5.50, the conversion of the lactone form to the carboxylate form occurs .

Inhibition of Acetylcholinesterases (AChE) by CPT-11

-

CPT-11 can inhibit AChE, potentially contributing to cholinergic toxicity in some patients .

-

The lactone form of CPT-11 is approximately 10 times more potent as an inhibitor than the carboxylate form .

-

CPT-11 interacts with AChE, effectively dissociating propidium from electric eel AChE .

Metabolic Pathways and Pharmacokinetics

-

The conversion from lactone to carboxylate form is rapid, with a half-life of 9.5 minutes . The ratio of lactone to total CPT-11 area under the curve (AUC) remains relatively constant .

-

Biliary excretion is a route of elimination for irinotecan and its metabolites .

Influence of Other Drugs

Data on CPT-11 Conversion

K'm and Vmax Values for CPT-11 to SN-38 Conversion

| Parameter | CPT-11 Lactone Form | CPT-11 Carboxylate Form |

|---|---|---|

| K'm (μM) | 23.3 ± 5.3 | 48.9 ± 5.5 |

| Vmax | 1.43 ± 0.15 | 1.09 ± 0.06 |

K'm is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum reaction rate when the enzyme is saturated with the substrate.

Bioactivity

Only the closed lactone forms of CPT-11 and SN-38 exhibit antitumor activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Camptothecins

CPT-11 shares a core camptothecin structure with analogs like topotecan and 9-aminocamptothecin. Key differences include:

- Lactone Stability : Topotecan’s lactone ring is more stable at physiological pH than CPT-11’s, reducing carboxylate conversion and improving therapeutic efficacy .

- 20-Hydroxyl Substitution : Modifications at the 20-hydroxyl position (e.g., in 20-S-camptothecin derivatives) minimize lactone ring opening, a feature absent in CPT-11 .

- Prodrug Requirement : Unlike topotecan, CPT-11 requires metabolic activation to SN-38, introducing variability due to patient-specific enzyme expression (e.g., carboxylesterases, CYP3A4) .

Table 1: Pharmacokinetic Parameters of CPT-11 vs. SN-38

Metabolic Pathways

- CPT-11 : Metabolized by carboxylesterases to SN-38 (active) and by CYP3A4 to APC (inactive). The lactone form is preferentially converted to SN-38, while the carboxylate form is more prone to APC formation .

- Topotecan : Primarily metabolized via renal excretion, with minimal CYP3A4 involvement, reducing drug-drug interaction risks .

- 9-Aminocamptothecin: Lacks the piperidine side chain of CPT-11, resulting in distinct glucuronidation and oxidation pathways .

Table 2: Key Metabolic Differences

| Compound | Primary Enzyme Involvement | Active Metabolite | Major Inactive Metabolites |

|---|---|---|---|

| CPT-11 | CYP3A4, carboxylesterases, UGT1A1 | SN-38 | APC, SN-38G |

| Topotecan | Renal excretion | None | Topotecan carboxylate |

| 9-Aminocamptothecin | UGT1A1, CYP2C8 | None | 9-AC-glucuronide |

Biliary Excretion and Toxicity

- CPT-11 Carboxylate : Actively transported into bile via canalicular multispecific organic anion transporter (cMOAT), contributing to dose-limiting gastrointestinal toxicity (e.g., delayed diarrhea) .

- SN-38 Carboxylate : Excreted as SN-38 glucuronide (SN-38G), which is reactivated to SN-38 lactone in the gut by bacterial β-glucuronidase, exacerbating intestinal toxicity .

- Topotecan: Limited biliary excretion reduces gastrointestinal toxicity compared to CPT-11 .

Protein Binding and Stability

- CPT-11 Carboxylate : Stabilized by serum albumin binding, shifting equilibrium away from the active lactone form .

- SN-38 Carboxylate : >95% protein-bound, further reducing bioavailability .

- Liposomal Formulations : Improve stability of CPT-11 lactone in physiological pH, a strategy less critical for analogs like topotecan .

Clinical Implications

- Interpatient Variability : CPT-11’s efficacy and toxicity are highly variable due to polymorphisms in UGT1A1 (SN-38 glucuronidation) and ABC transporters (biliary excretion) .

- Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces APC formation, increasing SN-38 exposure .

Q & A

Q. How does pH influence the equilibrium between the lactone and carboxylate forms of CPT-11?

The interconversion between CPT-11 lactone and carboxylate forms is pH-dependent. At pH >7.0, the carboxylate form dominates due to hydrolysis of the lactone ring, while acidic conditions (pH <6.0) favor the lactone form . For example, plasma samples acidified to pH 4.0 shift the equilibrium to lactone, enabling accurate quantification of total lactone concentrations via HPLC . Researchers must stabilize samples immediately after collection (e.g., using methanol or adjusting pH) to prevent post-sampling hydrolysis .

Q. What experimental methods are used to quantify CPT-11 carboxylate and lactone forms in biological matrices?

A validated approach involves protein precipitation followed by pH adjustment to convert all analytes to a single form for measurement. For total lactone quantification, acidification (e.g., 0.1% trifluoroacetic acid) shifts equilibrium to lactone, while alkaline treatment (e.g., 0.01 M sodium tetraborate, pH 9) stabilizes carboxylate . Chromatographic separation (e.g., Zorbax SB-C18 columns) with fluorescence detection is standard, achieving resolution within 10 minutes .

Q. Why is the carboxylate form associated with toxicity, while the lactone form is pharmacologically active?

The lactone form inhibits topoisomerase I by stabilizing DNA cleavage complexes, whereas the carboxylate form lacks this activity. However, the carboxylate form contributes to gastrointestinal toxicity (e.g., diarrhea) due to prolonged exposure in intestinal tissues, where higher pH favors carboxylate stability . SN-38 carboxylate, the metabolite of CPT-11, is particularly toxic, with studies showing its active transport into intestinal cells .

Advanced Research Questions

Q. How do pharmacokinetic (PK) models differentiate the disposition of CPT-11 lactone vs. carboxylate?

Population PK models (e.g., using NONMEM) reveal distinct clearance (CL) and volume of distribution (Vd) between forms. CPT-11 lactone has higher CL (74.3 L/h vs. 12.3 L/h for carboxylate) and extensive tissue distribution (Vss 445 L vs. 78 L for carboxylate). Interconversion occurs rapidly (equilibration half-life: 14 minutes), with hydrolysis rates 5× faster than lactonization . SN-38 lactone, however, dominates at equilibrium due to slower interconversion, impacting its therapeutic index .

Q. What experimental designs resolve contradictions in pH-dependent cytotoxicity studies?

Evidence suggests tumor microenvironments (lower pH) favor lactone retention, yet simulated PK profiles show minimal pH impact on systemic exposure . To address this, researchers use compartmentalized in vitro models (e.g., co-cultures with pH gradients) or intravital imaging to separate extracellular vs. intracellular effects. For example, bicarbonate supplementation in intestinal cell lines alters luminal pH, reducing SN-38 lactone formation and cytotoxicity .

Q. How do bile acids influence the intestinal uptake of CPT-11 carboxylate?

Bile acids (e.g., cholic acid) form micelles that sequester CPT-11 carboxylate, reducing its free concentration and active transport into enterocytes. Competitive inhibition occurs between anionic bile acids and carboxylate forms for transporters, lowering absorption rates. In contrast, lactone forms are passively absorbed and less affected . This mechanism explains why bile acid modulators (e.g., ursodeoxycholic acid) mitigate CPT-11-induced diarrhea in preclinical models .

Q. What methodological pitfalls arise in assessing CPT-11’s enzyme inhibition potency?

Discrepancies in acetylcholinesterase (AChE) inhibition studies (e.g., IC50 values) stem from pre-analytical lactone-to-carboxylate conversion. Lactone forms are 10× more potent AChE inhibitors, but hydrolysis during incubation (e.g., at pH 8.0 and 37°C) reduces observed activity. Stabilizing lactone via acidic conditions (pH 7.3, 25°C) and avoiding pre-incubation improves reproducibility .

Methodological Considerations

Q. How to optimize nanocarriers for stabilizing CPT-11 lactone in vivo?

Liposomal formulations (e.g., Onivyde®) protect lactone from hydrolysis by encapsulating CPT-11 in a lipid bilayer. Key parameters include encapsulation efficiency (>90%), carboxylesterase activity in target tissues, and pH-responsive release in tumors. Studies show liposomal SN-38 retains lactone stability in plasma, improving tumor delivery .

Q. What validation steps ensure accuracy in quantifying lactone-carboxylate interconversion?

- Linearity: Calibration curves for both forms must have R² >0.999 .

- Recovery: Spike-and-recovery experiments in plasma/urine assess conversion efficiency during sample prep (e.g., 95–105% recovery for lactone after acidification) .

- Stability: Long-term storage at −80°C prevents lactone degradation (≤5% conversion over 4 months) .

Data Contradictions and Solutions

Q. Why do some studies report minimal pH impact on CPT-11 PK despite its pH-dependent equilibrium?

While pH dictates local lactone-carboxylate ratios, systemic exposure depends on rapid interconversion and clearance. For instance, hepatic carboxylesterase-mediated conversion to SN-38 occurs irrespective of pH, masking microenvironmental effects in plasma PK profiles . Advanced models integrating tissue-specific pH and enzyme activity are needed to resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.